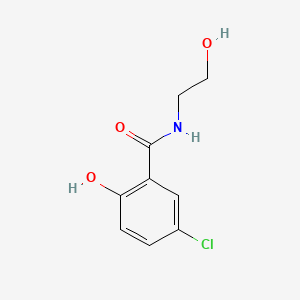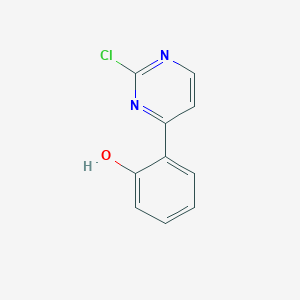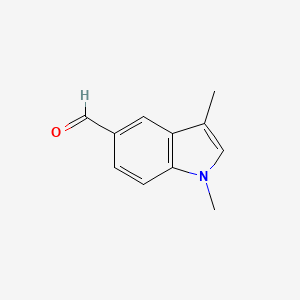
1,3-Dimethyl-1H-indole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-1H-indole-5-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products, including alkaloids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-indole-5-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. For this compound, the starting materials would include 1,3-dimethylindole and an appropriate aldehyde .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yields and purity of the final product. Common reagents used in these reactions include methanesulfonic acid and toluene .
化学反应分析
Types of Reactions
1,3-Dimethyl-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed
Oxidation: 1,3-Dimethyl-1H-indole-5-carboxylic acid.
Reduction: 1,3-Dimethyl-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used
科学研究应用
1,3-Dimethyl-1H-indole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1,3-Dimethyl-1H-indole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with specific enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with similar chemical properties but different substitution patterns.
1,7-Dimethyl-1H-indole-3-carbaldehyde: A closely related compound with a different substitution pattern on the indole ring
Uniqueness
1,3-Dimethyl-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two methyl groups at the 1 and 3 positions can affect the compound’s electronic properties and steric hindrance, leading to different reactivity compared to other indole derivatives .
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
1,3-dimethylindole-5-carbaldehyde |
InChI |
InChI=1S/C11H11NO/c1-8-6-12(2)11-4-3-9(7-13)5-10(8)11/h3-7H,1-2H3 |
InChI 键 |
FHMYNFFHXKSKSQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C2=C1C=C(C=C2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


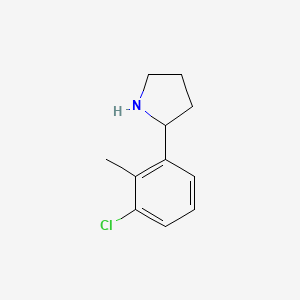
![Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13975285.png)
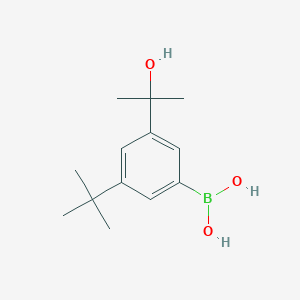
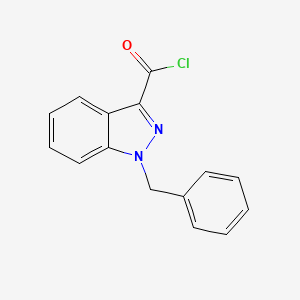
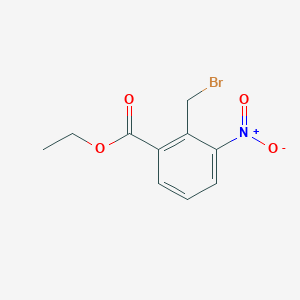
![B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid](/img/structure/B13975307.png)
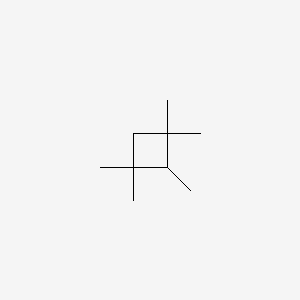
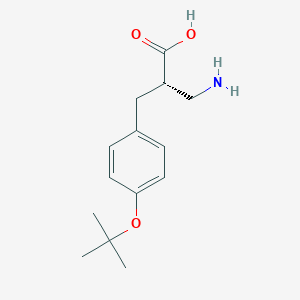
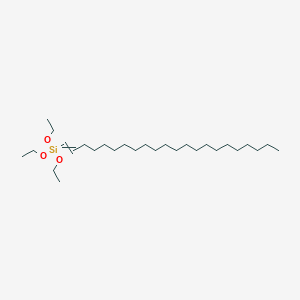
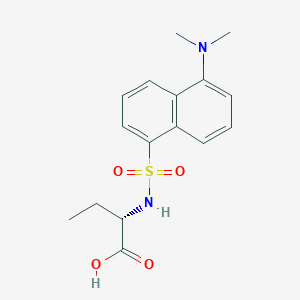
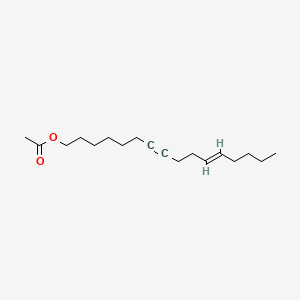
![4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine](/img/structure/B13975337.png)
